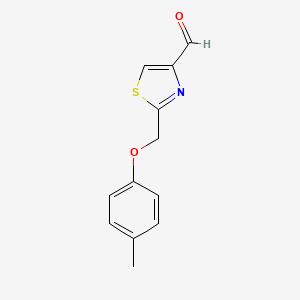![molecular formula C11H14N2O2 B1522208 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one CAS No. 1210001-75-4](/img/structure/B1522208.png)
3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one
Übersicht
Beschreibung
3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Mode of Action
The compound interacts with its target through a yet-to-be-identified mechanism The oxazolidinone ring and the phenyl group likely play crucial roles The oxazolidinone moiety could participate in hydrogen bonding or other interactions, influencing the target’s function. Meanwhile, the phenyl group might contribute to lipophilicity and receptor binding .
Pharmacokinetics
- Information on absorption is not available. Not reported. Unknown. No data on excretion. The compound’s bioavailability depends on its absorption, distribution, and metabolism, which remain uncharacterized .
Result of Action
The molecular and cellular effects of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one are still under investigation For instance, compound 4e displayed significant inhibitory activity against HL-60 and HeLa cells, leading to S-phase arrest and apoptosis. The exact cellular pathways involved remain to be determined .
Action Environment
Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s stability and efficacy. Specific details regarding its environmental behavior are lacking .
Eigenschaften
IUPAC Name |
3-[4-(1-aminoethyl)phenyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-8(12)9-2-4-10(5-3-9)13-6-7-15-11(13)14/h2-5,8H,6-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQQJKCCOAPYQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CCOC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


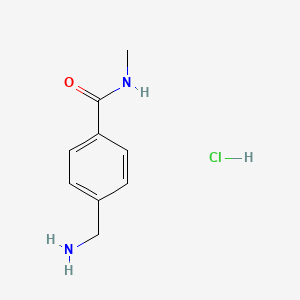
![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1522126.png)
![1-[3-(Aminomethyl)phenyl]piperidin-2-one hydrochloride](/img/structure/B1522128.png)
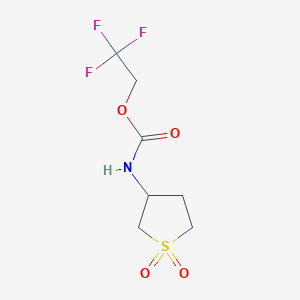
![4-[2-(Piperidin-1-yl)ethoxy]phenol hydrochloride](/img/structure/B1522135.png)
![Octahydrocyclopenta[b][1,4]oxazine hydrochloride](/img/structure/B1522138.png)
![bis[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B1522139.png)
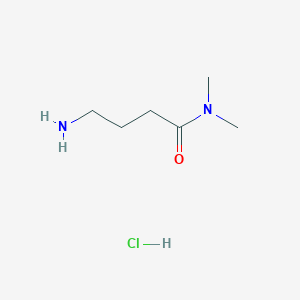
![Ethyl 2-[tert-butyl(2-cyanoethyl)amino]acetate](/img/structure/B1522141.png)

![1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine dihydrochloride](/img/structure/B1522144.png)
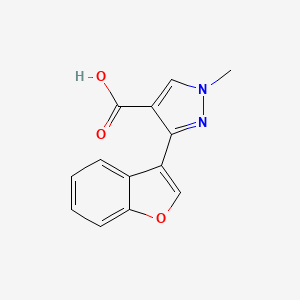
![1-[(2-Aminophenyl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B1522146.png)
